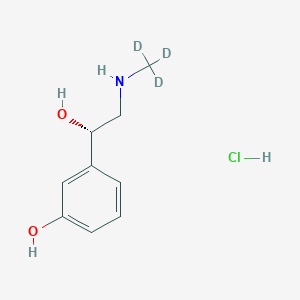
(S)-Phenylephrine-d3 Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-Phenylephrine-d3 Hydrochloride is a deuterated form of phenylephrine hydrochloride, a synthetic compound commonly used as a decongestant and vasoconstrictor. The deuterium labeling in this compound allows for its use in various scientific research applications, particularly in pharmacokinetic studies and metabolic investigations.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Phenylephrine-d3 Hydrochloride typically involves the incorporation of deuterium atoms into the phenylephrine molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the successful incorporation of deuterium.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as deuterium exchange reactions, purification through crystallization or chromatography, and final conversion to the hydrochloride salt form.
化学反応の分析
Types of Reactions: (S)-Phenylephrine-d3 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound back to its parent phenylephrine form.
Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can regenerate the parent phenylephrine compound.
科学的研究の応用
(S)-Phenylephrine-d3 Hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in reaction mechanisms and isotope labeling studies.
Biology: Employed in metabolic studies to track the fate of phenylephrine in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of phenylephrine.
Industry: Applied in the development of new pharmaceuticals and in quality control processes.
作用機序
The mechanism of action of (S)-Phenylephrine-d3 Hydrochloride is similar to that of phenylephrine. It acts as an alpha-1 adrenergic receptor agonist, leading to vasoconstriction and increased blood pressure. The molecular targets include alpha-1 adrenergic receptors on vascular smooth muscle cells, which, when activated, cause the contraction of these cells and subsequent vasoconstriction.
類似化合物との比較
Phenylephrine Hydrochloride: The non-deuterated form, commonly used as a decongestant.
Ephedrine: Another alpha-adrenergic agonist with similar vasoconstrictive properties.
Pseudoephedrine: A stereoisomer of ephedrine, also used as a decongestant.
Uniqueness: (S)-Phenylephrine-d3 Hydrochloride is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for more precise tracking in metabolic studies and can lead to differences in metabolic stability and pharmacokinetics compared to non-deuterated analogs.
特性
分子式 |
C9H14ClNO2 |
|---|---|
分子量 |
206.68 g/mol |
IUPAC名 |
3-[(1S)-1-hydroxy-2-(trideuteriomethylamino)ethyl]phenol;hydrochloride |
InChI |
InChI=1S/C9H13NO2.ClH/c1-10-6-9(12)7-3-2-4-8(11)5-7;/h2-5,9-12H,6H2,1H3;1H/t9-;/m1./s1/i1D3; |
InChIキー |
OCYSGIYOVXAGKQ-AXHFJGNISA-N |
異性体SMILES |
[2H]C([2H])([2H])NC[C@H](C1=CC(=CC=C1)O)O.Cl |
正規SMILES |
CNCC(C1=CC(=CC=C1)O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


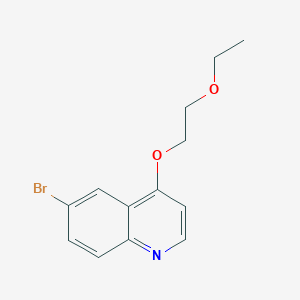
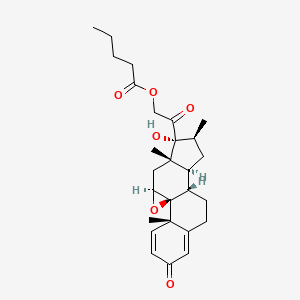

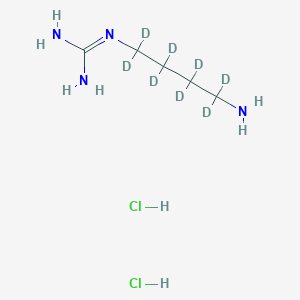


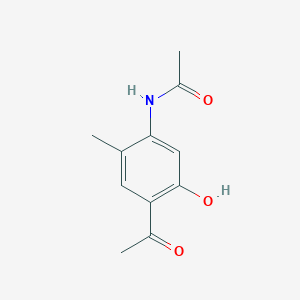

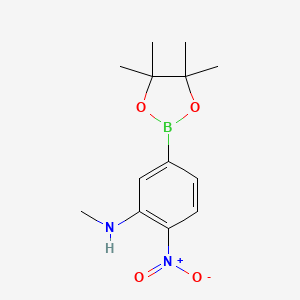
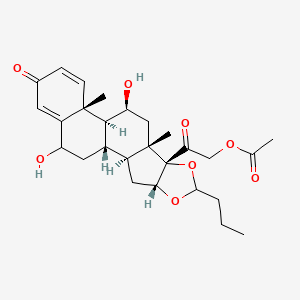
![3-Oxa-9-azabicyclo[3.3.1]nonan-7-amine](/img/structure/B13856025.png)
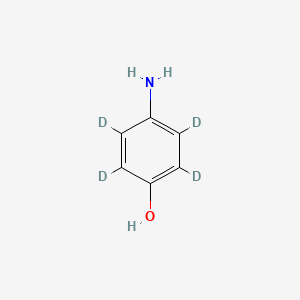
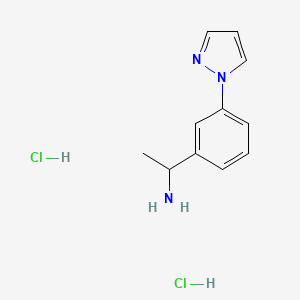
![Bis(2-Methyl-10H-Benzo[b]Thieno[2,3-e][1,4]Diazepin-4-yl)Amine](/img/structure/B13856038.png)
